[3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine
Overview
Description
3-(4-Methylpiperazin-1-yl)propylamine: is a chemical compound known for its unique structure and properties. It is used in various scientific research fields, including drug discovery, catalyst development, and material science exploration.
Mechanism of Action
Mode of Action
It is known that piperazine derivatives can interact with various receptors and enzymes in the body, which may lead to changes in cellular function .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways of this compound. Piperazine derivatives have been found to interact with various biochemical pathways, depending on their specific chemical structure and the receptors they interact with .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
Preparation Methods
The synthesis of 3-(4-Methylpiperazin-1-yl)propylamine involves multiple steps. One common synthetic route includes the reaction of 4-methylpiperazine with 3-chloropropylamine to form an intermediate, which is then reacted with 2-thienylmethyl chloride under controlled conditions to yield the final product. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial production methods for this compound are not widely documented, but the synthesis can be scaled up using similar reaction conditions with appropriate adjustments to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(4-Methylpiperazin-1-yl)propylamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or thienyl groups can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: The compound is valuable in the development of new catalysts and materials due to its unique structure and reactivity. Biology: It is used in biological research to study its effects on various biological systems and pathways. Medicine: Industry: It is used in the synthesis of advanced materials and as a precursor in various industrial processes.
Comparison with Similar Compounds
3-(4-Methylpiperazin-1-yl)propylamine: derivatives with different substituents on the piperazine or thienyl groups.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides .
Uniqueness: The uniqueness of 3-(4-Methylpiperazin-1-yl)propylamine lies in its specific combination of the piperazine and thienyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3S/c1-15-7-9-16(10-8-15)6-3-5-14-12-13-4-2-11-17-13/h2,4,11,14H,3,5-10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLJXQCIRDXXRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNCC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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